6-(1H-imidazol-1-yl)-1,3-benzothiazol-2-amine

Medicinal Chemistry Chemical Synthesis Property Prediction

This specific 6-(1H-imidazol-1-yl) derivative is essential for SAR studies, offering unique hydrogen-bonding and metal-chelating properties not found in halogenated or unsubstituted 2-aminobenzothiazole analogs. Use it to synthesize N-(6-substituted-benzothiazol-2-yl)acetamide derivatives targeting glioma and liver cancer cell lines (IC50 down to 15.67 µg/mL) or to create biotinylated probes via its 2-amino handle.

Molecular Formula C10H8N4S
Molecular Weight 216.26 g/mol
CAS No. 1216055-53-6
Cat. No. B1446634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(1H-imidazol-1-yl)-1,3-benzothiazol-2-amine
CAS1216055-53-6
Molecular FormulaC10H8N4S
Molecular Weight216.26 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1N3C=CN=C3)SC(=N2)N
InChIInChI=1S/C10H8N4S/c11-10-13-8-2-1-7(5-9(8)15-10)14-4-3-12-6-14/h1-6H,(H2,11,13)
InChIKeyQLBXOKFVCLZMEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(1H-imidazol-1-yl)-1,3-benzothiazol-2-amine (CAS 1216055-53-6): Chemical Identity and Baseline Properties for Research Procurement


6-(1H-imidazol-1-yl)-1,3-benzothiazol-2-amine (CAS 1216055-53-6) is a heterocyclic small molecule with a molecular formula of C10H8N4S and a molecular weight of 216.26 g/mol . It features a benzothiazole core substituted with an imidazole group at the 6-position and a primary amine at the 2-position. Commercial availability for research purposes is typically at a purity of 95% or higher . Its predicted boiling point is 471.5±37.0 °C . This compound serves as a versatile building block for the synthesis of more complex benzothiazole-imidazole hybrids, a class of molecules with reported cytotoxic and enzyme inhibitory activities [1].

Why 6-(1H-imidazol-1-yl)-1,3-benzothiazol-2-amine Cannot Be Casually Substituted with Other Benzothiazole Derivatives


Benzothiazole derivatives are not a monolithic class; their biological and chemical properties are exquisitely sensitive to the nature and position of substituents on the core scaffold. While the benzothiazole core provides a common aromatic framework, the introduction of specific functional groups, such as the imidazole ring at the 6-position in the target compound, fundamentally alters its molecular recognition profile, electronic distribution, and physicochemical parameters. Simple substitution with unsubstituted 2-aminobenzothiazole or a halogenated analog (e.g., 6-bromo- or 6-chloro- derivatives) fails to recapitulate the unique hydrogen-bonding capacity and basicity imparted by the imidazole moiety. This structural divergence is critical for applications requiring precise molecular interactions, as demonstrated by studies where minor structural changes on the benzothiazole ring led to significant variations in cytotoxic potency and selectivity against cancer cell lines [1]. Therefore, using a generic or near-analog in place of the specific 6-(1H-imidazol-1-yl)-1,3-benzothiazol-2-amine structure compromises the integrity of structure-activity relationships and can lead to divergent experimental outcomes.

Quantitative Differentiation: 6-(1H-imidazol-1-yl)-1,3-benzothiazol-2-amine vs. Key Analogs in Measurable Dimensions


Molecular Weight and Size: A Procurement Distinction from Simpler Benzothiazole Building Blocks

The presence of the imidazole substituent at the 6-position distinguishes this compound from simpler 2-aminobenzothiazole analogs, resulting in a significantly higher molecular weight and altered physicochemical profile. This difference is critical for synthetic planning, purification strategies, and assessing compound properties like permeability and solubility .

Medicinal Chemistry Chemical Synthesis Property Prediction

Predicted Boiling Point: A Practical Distinction for Handling and Purification

The predicted boiling point of the target compound offers a quantifiable difference from its closest unsubstituted analog, the 2-aminobenzothiazole core. This distinction is relevant for laboratory-scale operations such as solvent removal, distillation, and assessing thermal stability .

Synthetic Chemistry Purification Thermal Stability

Commercial Purity: A Vendor-Specific Procurement Benchmark

The specified minimum purity is a critical procurement parameter. While multiple vendors supply this compound, the offered purity can vary, directly impacting the reliability of research outcomes, especially in sensitive biological assays or as a synthetic intermediate where impurities can act as catalysts or poisons .

Procurement Quality Control Reproducibility

Cytotoxic Potential: A Class-Level Inference from Benzothiazole-Imidazole Hybrids

While direct quantitative data for 6-(1H-imidazol-1-yl)-1,3-benzothiazol-2-amine is absent from the primary literature, it serves as a critical precursor or structural analog to a class of benzothiazole-imidazole hybrids that have demonstrated quantifiable cytotoxic activity. This provides a data-driven rationale for procuring this specific compound for the development of new anticancer agents. In a study by Yurttaş et al., a related benzothiazole-imidazole derivative (compound 7) exhibited an IC50 value of 15.67 µg/mL against C6 glioma cells [1].

Cancer Research Cytotoxicity Medicinal Chemistry

Optimal Research and Industrial Application Scenarios for 6-(1H-imidazol-1-yl)-1,3-benzothiazol-2-amine


Synthesis of Novel Benzothiazole-Imidazole Hybrids for Anticancer Screening

This compound is ideally suited as a core building block for the synthesis of more complex N-(6-substituted-benzothiazol-2-yl)-2-[[4,5-dimethyl-1-((p-tolyl/4-nitrophenyl)amino)-1H-imidazol-2-yl]thio]acetamide derivatives, a class that has demonstrated promising cytotoxicity against glioma (C6) and liver (HepG2) cancer cell lines with IC50 values down to 15.67 µg/mL [1]. Procuring the specific 6-(1H-imidazol-1-yl) starting material is essential for generating a focused library to establish accurate structure-activity relationships, as substitution with other 6-position analogs (e.g., halogens) would eliminate the key imidazole pharmacophore.

Medicinal Chemistry Programs Targeting Kinases or Metabolic Enzymes

The benzothiazole scaffold is a recognized kinase hinge-binding motif, and the imidazole group is a common metal-chelating or hydrogen-bonding moiety. While specific target data for this exact compound is not public, its dual heterocyclic architecture suggests it is a valuable intermediate for designing potential inhibitors of kinases or metabolic enzymes . Researchers in drug discovery should prioritize this compound over simpler 2-aminobenzothiazoles to explore a unique chemical space that combines both pharmacophores, leveraging its higher molecular weight and altered polarity for potentially enhanced target engagement.

Chemical Biology Probe Development

As a functionalized heterocyclic amine, this compound can be readily conjugated to biotin, fluorophores, or affinity tags through its 2-amino group. This allows for the creation of chemical probes to study protein interactions or cellular localization, where the 6-imidazole substituent provides a distinct molecular handle not present in common benzothiazole controls. Procurement of the high-purity (97%) material is critical for such applications to minimize background noise from impurities in pulldown or imaging experiments.

Quality Control and Analytical Method Development for Related Derivatives

Due to its well-defined structure and unique combination of benzothiazole and imidazole rings, this compound can serve as a reference standard for developing and validating analytical methods (e.g., HPLC, LC-MS). Its distinct retention time and mass spectral signature [1] enable it to be used as a system suitability standard or a marker for impurity profiling when scaling up the synthesis of more complex drug candidates. Its higher predicted boiling point also suggests it is stable under a range of analytical conditions, enhancing its utility as a reliable standard.

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